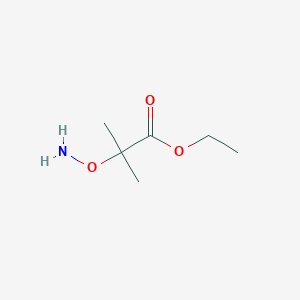

Ethyl 2-(aminooxy)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(aminooxy)-2-methylpropanoate is an organic compound that features an aminooxy functional group attached to a propanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes steps such as alkylation, deprotection, and purification to ensure the compound’s purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oximes.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions with carbonyl compounds to form oxime ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like aldehydes or ketones are used in the presence of catalysts such as aniline or phenylenediamine derivatives.

Major Products Formed

Oxidation: Oximes.

Reduction: Alcohols.

Substitution: Oxime ethers.

Applications De Recherche Scientifique

Ethyl 2-(aminooxy)-2-methylpropanoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Ethyl 2-(aminooxy)-2-methylpropanoate involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This bioorthogonal conjugation reaction is highly chemoselective and occurs under mild conditions, making it suitable for various biological and chemical applications . The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Aminooxy-3-aminopropane: Similar in structure but with different functional groups.

Ethyl acetate: Shares the ester functional group but lacks the aminooxy group.

O-alkyl hydroxylamines: Similar reactivity with carbonyl compounds but different structural features.

Uniqueness

Ethyl 2-(aminooxy)-2-methylpropanoate is unique due to its combination of an aminooxy group and an ester group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry .

Activité Biologique

Ethyl 2-(aminooxy)-2-methylpropanoate, also known as Ethyl 2-aminooxy-2-methylpropanoate, is a compound of significant interest in biochemical and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features an aminooxy functional group that enables it to form stable oxime linkages with carbonyl compounds. This property is crucial for its role in bioconjugation and labeling studies, making it a valuable tool in biochemical research.

Chemical Formula: C7H13N1O3

Molecular Weight: 159.18 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition: The aminooxy group can form covalent bonds with active site residues of certain enzymes, leading to inhibition. This mechanism is particularly relevant in studying enzyme mechanisms and protein modifications.

- Bioconjugation: The ability to form oxime bonds with carbonyl-containing molecules allows for the development of targeted drug delivery systems and diagnostic applications .

- Reactivity: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can be exploited in synthetic chemistry and drug development.

Biological Applications

This compound has been investigated for several applications:

- Research Tool: It is employed in the study of enzyme mechanisms and protein modifications, providing insights into biochemical pathways.

- Drug Development: There is ongoing research into its potential use as a precursor for pharmaceuticals due to its reactivity and ability to modify biomolecules.

- Industrial Use: The compound is utilized in the production of specialty chemicals and intermediates.

Case Study 1: Enzyme Mechanism Studies

A study demonstrated that this compound could effectively inhibit specific enzymes by forming stable covalent bonds with their active sites. This property was utilized to elucidate the mechanisms of action of various enzymes involved in metabolic pathways, highlighting its significance in biochemical research.

Case Study 2: Bioconjugation Applications

In another study, researchers used this compound for bioconjugation purposes. The compound was shown to successfully label proteins through oxime bond formation, which facilitated the tracking of protein interactions within cellular environments. This application underscores its utility in developing targeted therapies and diagnostic tools .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Aminooxy group; ethyl ester | Enzyme inhibition; bioconjugation | Drug development; biochemical studies |

| 2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate | Hydroxy group; methoxy substitution | Biochemical pathway studies; enzyme activity probe | Drug delivery systems |

| (Z)-tert-Butyl 2-(((1-(thiazolyl) amino) oxy)-2-methylpropanoate | Thiazole ring; ethoxy group | Notable biological activities; potential therapeutic use | Medicinal chemistry |

Propriétés

IUPAC Name |

ethyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQCWFFJNRRDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598134 |

Source

|

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5821-03-4 |

Source

|

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.